

# Independent Replications of Panacene Synthesis: A Comparative Analysis

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**Panacene**, a marine natural product isolated from the sea hare Aplysia brasiliana, has garnered significant interest from the synthetic chemistry community due to its unique molecular architecture, featuring a bromoallene moiety and a complex fused ring system.[1][2] Its biological activity as a shark antifeedant further adds to its intrigue.[1] This guide provides a comparative overview of the notable total syntheses of **Panacene**, presenting key performance metrics and outlining the diverse synthetic strategies employed by different research groups. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

### **Quantitative Comparison of Panacene Syntheses**

The efficiency of a synthetic route is a critical factor in chemical and pharmaceutical research. The following table summarizes the key quantitative data from several prominent total syntheses of **Panacene** and its enantiomers.



Lead Researcher/Gro up	Target Molecule	Overall Yield	Longest Linear Sequence	Key Strategy
Feldman et al. (1982)	(±)-Panacene	Not explicitly stated	13 steps	SN2' displacement of propargylic mesylates.[3]
Canesi et al. (2008)	(±)-Panacene	Not explicitly stated	Not explicitly stated	Umpolung addition of furan to a phenolic system.[1]
Snieckus, Boukouvalas et al.	(−)-Panacene	8.3%	15 steps	Asymmetric alkynylation and Pd(II)-mediated tandem alkoxycarbonylati on-lactonization. [2][4]
University of Sydney (2016)	(+)-Panacene	17%	8 steps	Noyori transfer hydrogenation for Dynamic Kinetic Resolution (DKR) and a biomimetic brominative cycloetherificatio n.[3][5][6]

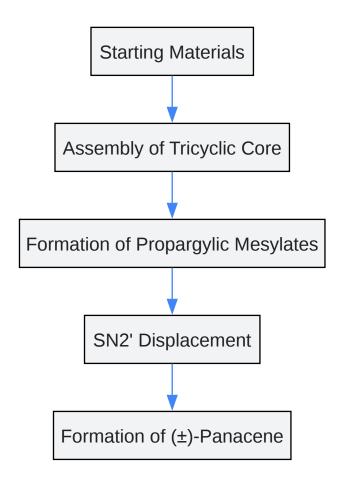
### **Experimental Protocols and Synthetic Strategies**

The diverse approaches to the total synthesis of **Panacene** highlight a range of modern synthetic methodologies. Below are summaries of the key experimental strategies and workflows for each approach.



### Feldman's Racemic Synthesis (1982)

Feldman and coworkers reported the first total synthesis of racemic **Panacene**. A key feature of their approach was the construction of the bromoallene moiety via an SN2' displacement of epimeric propargylic mesylates.[3] They also explored a biomimetic approach involving the brominative etherification of a Z-configured enyne, which unfortunately resulted in a non-selective mixture of bromoallene isomers.[3]



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Caption: Feldman's synthetic workflow for (±)-Panacene.

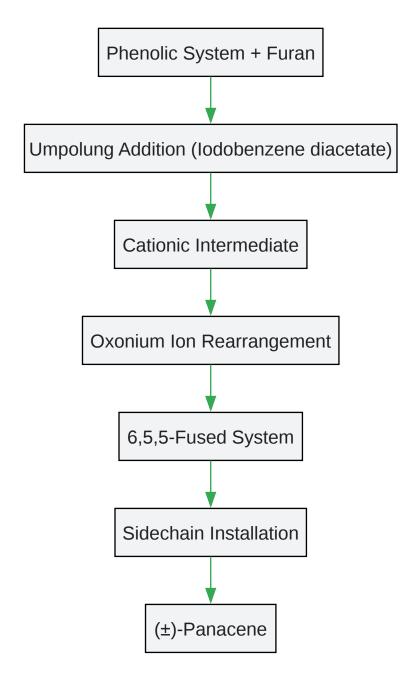
### Canesi's Synthesis (2008)

The Canesi group developed a novel approach centered on an umpolung addition of furan to a phenolic system.[1] This key step, mediated by iodobenzene diacetate, generates a cationic intermediate that facilitates the attack of furan.[1] Subsequent rearrangement of the resulting



oxonium ion leads to the formation of the characteristic 6,5,5-fused ring system of **Panacene**.

[1] The bromoallene sidechain was installed in the final steps of the synthesis.[1]



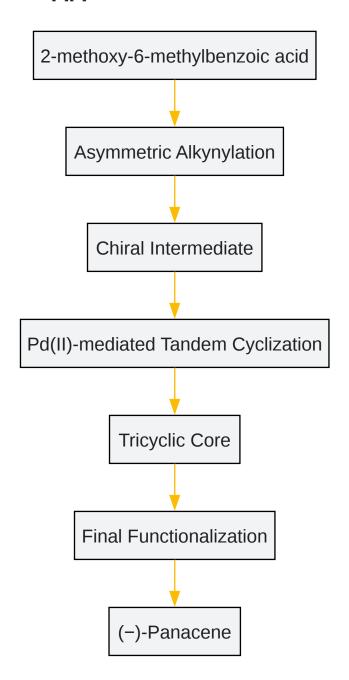
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Caption: Canesi's umpolung-based synthesis of (±)-Panacene.

# Snieckus and Boukouvalas' Asymmetric Synthesis of (–)-Panacene



This synthesis provided the first asymmetric route to one of the **Panacene** enantiomers.[2] The key strategic elements include an asymmetric alkynylation to establish the initial chirality and a palladium(II)-mediated tandem intramolecular alkoxycarbonylation-lactonization to construct the tricyclic core.[2][4] This work also led to the correction of the relative and absolute stereochemistry of **Panacene**.[2][4]



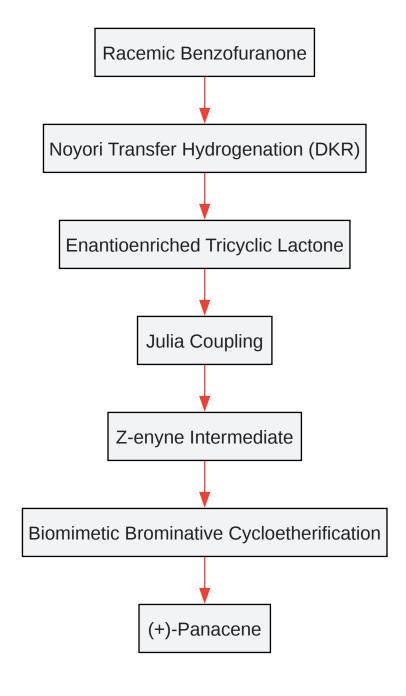
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Caption: Asymmetric synthesis of (–)-**Panacene** by Snieckus and Boukouvalas.



## University of Sydney's Enantioselective Synthesis of (+)-Panacene (2016)

This highly efficient synthesis of the naturally occurring (+)-**Panacene** enantiomer is notable for its conciseness.[5][6] A pivotal step is the use of a Noyori transfer hydrogenation for a Dynamic Kinetic Resolution (DKR), which effectively sets the absolute stereochemistry of the molecule. [3][5][6] The synthesis also features a highly stereoselective Julia coupling to install a Z-configured enyne, which then undergoes a biomimetic brominative cycloetherification to form the axially chiral bromoallene.[5][6]





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Caption: Enantioselective synthesis of (+)-Panacene.

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#### References

- 1. Total Synthesis of Panacene by Canesi [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric total synthesis of (-)-panacene and correction of its relative configuration -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (+)-Panacene PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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